1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxypropanol Backbone: This can be achieved by reacting 2,4-dibromophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form the phenoxypropanol intermediate.
Introduction of the Piperidine Moiety: The intermediate is then reacted with 4-methylpiperidine under nucleophilic substitution conditions to introduce the piperidine moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or Grignard reagents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated compounds or alkanes.
Substitution: Amines, thiols, or other substituted phenoxypropanolamines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signal transduction pathways.
Medicine: Potential therapeutic agent for neurological or cardiovascular disorders.
Industry: As a precursor for the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride would depend on its specific molecular targets. It may interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Difluorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c1-11-4-6-18(7-5-11)9-13(19)10-20-15-3-2-12(16)8-14(15)17;/h2-3,8,11,13,19H,4-7,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNFYAKKYRQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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